

# Application Notes: Long-Term In Vivo Imaging with S0456-Based Probes

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Compound of Interest		
Compound Name:	S0456	
Cat. No.:	B15554593	Get Quote

#### Introduction

**S0456** is a near-infrared (NIR) heptamethine cyanine dye that serves as a crucial component in the construction of targeted fluorescent probes for in vivo imaging.[1] Its favorable optical properties in the NIR spectrum (approximately 700-800 nm) allow for deep tissue penetration and minimal autofluorescence, making it an ideal fluorophore for non-invasive imaging in living subjects. By conjugating **S0456** to targeting ligands, researchers can create probes that specifically accumulate in tissues or cells of interest, enabling high-contrast visualization of biological processes over time.

This document provides detailed application notes and protocols for the use of **S0456**-based probes in long-term in vivo imaging, with a focus on two prominent examples: OTL38 (Pafolacianine/Cytalux), which targets the folate receptor alpha (FRα), and FL-L1-**S0456**, a probe targeting Fibroblast Activation Protein (FAP). These probes have significant applications in oncology for tumor visualization and characterization of the tumor microenvironment.

#### Principle of **S0456**-Based Targeted Probes

The utility of **S0456** in in vivo imaging stems from its role as a fluorescent reporter in a targeted probe conjugate. The general principle involves three key components:

• Targeting Ligand: A molecule with high affinity and specificity for a particular biological target, such as a cell surface receptor that is overexpressed in disease states. For OTL38, this is a



folate analog that binds to FR $\alpha$ , a receptor commonly overexpressed in ovarian, lung, and other cancers.[2][3]

- S0456 Dye: The NIR fluorophore that provides the imaging signal. OTL38 utilizes the S0456 dye, which has excitation and emission maxima of approximately 776 nm and 793 nm, respectively.[2][4]
- Linker: A chemical moiety that connects the targeting ligand to the S0456 dye. The choice of linker can influence the overall stability, solubility, and pharmacokinetic properties of the probe.

Upon systemic administration, the **S0456**-based probe circulates throughout the body and accumulates at the target site through receptor-mediated binding and, in some cases, endocytosis. The unbound probe is cleared from non-target tissues, leading to a high tumor-to-background ratio (TBR) that allows for clear visualization of the targeted tissue. The stability of cyanine dyes like **S0456** is a consideration for long-term imaging, as they can be susceptible to photobleaching and chemical degradation.[5] However, modifications to the dye structure can enhance stability.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **S0456** and its targeted conjugates.

Table 1: Physicochemical and Optical Properties of **S0456** and OTL38

Parameter	S0456	OTL38 (Pafolacianine)	Reference(s)
Molecular Formula	C38H44CIN2Na3O12 S4	C64H69N9O17S4	[1]
Molecular Weight	953.44 g/mol	1326.49 g/mol	[1][2]
Excitation Maxima	~776 nm	776 nm	[2][4]
Emission Maxima	~793 nm	793 nm	[2][4]
Solubility	Water soluble	Water soluble	[1]



Table 2: In Vitro Binding and Affinity of OTL38

Parameter	Cell Line(s)	Value	Reference(s)
Target Receptor	FRα	Folate Receptor alpha	[2]
Relative Affinity (vs. Folic Acid)	KB (FRα+), CHO (FRβ+)	0.8 - 0.9	[6]
Specificity	IGROV-1 (FR+), MM.1S (FR-)	62% of IGROV-1 cells labeled above background vs. 2% of MM.1S cells	[5][7]

Table 3: In Vivo Imaging Parameters for S0456-Based Probes in Murine Models

Parameter	OTL38	FL-L1-S0456	Reference(s)
Animal Model	Nude mice with tumor xenografts	Nude mice with tumor xenografts	[8]
Dose	10-20 nmol/mouse	10 nmol/mouse	
Administration Route	Intravenous (tail vein)	Intravenous (tail vein)	_
Optimal Imaging Time	2 hours post-injection	2 hours post-injection	[8]
Imaging Duration	Signal detectable up to 48 hours	Not specified	[8]
Clearance	Background signal returns to near baseline after 24 hours	Renal excretion	[2]

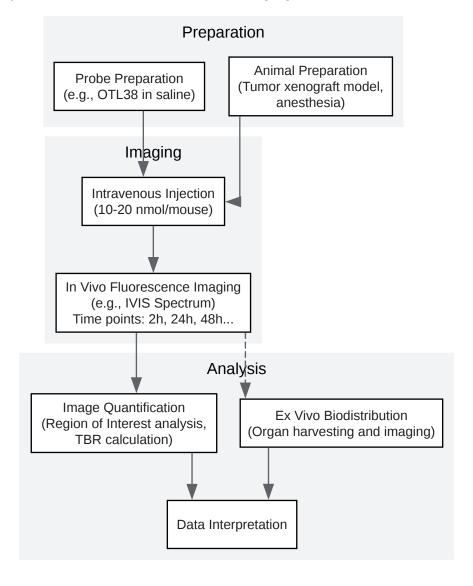
Table 4: Ex Vivo Biodistribution and Tumor-to-Background Ratios (TBR) of OTL38 (2h post-injection)



Tissue	TBR (KB Tumor vs. Tissue)	Reference(s)
Muscle	~10	[8]
Liver	~4	[8]
Spleen	~8	[8]
Lung	~9	[8]
Heart	~10	[8]

## **Mandatory Visualizations**

Experimental Workflow for In Vivo Imaging with S0456-Based Probes





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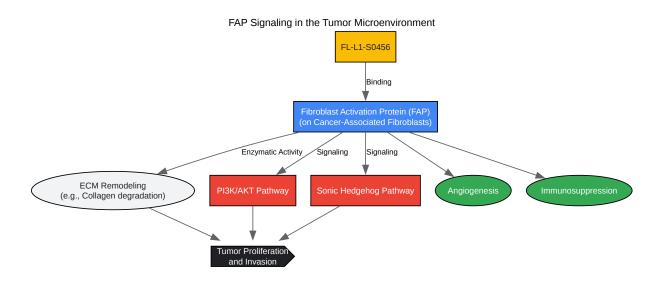
Caption: Experimental workflow for in vivo imaging.

## Folate Receptor (FRa) Signaling Pathways in Cancer OTL38 / Folate Binding Folate Receptor α (FRα) (GPI-anchored) Signaling Signaling Receptor-Mediated Endocytosis JAK/STAT3 Pathway ERK1/2 Pathway (Caveolae-mediated) Cell Proliferation, Endosome (pH ~5) Survival, Invasion Probe/Folate Release Receptor Recycling

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Caption: Folate Receptor (FRa) signaling pathways.





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Caption: FAP signaling in the tumor microenvironment.

## **Experimental Protocols**

Protocol 1: Preparation and Administration of **S0456**-Based Probes

- Probe Reconstitution:
  - Reconstitute the lyophilized S0456-based probe (e.g., OTL38) in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to a stock concentration of 1-2 mM.
  - Vortex gently to ensure complete dissolution. Protect the solution from light.
- Dosing Solution Preparation:
  - $\circ$  Dilute the stock solution with sterile saline to the final desired concentration for injection. For a typical 20-25 g mouse, a dose of 10-20 nmol corresponds to approximately 100  $\mu$ L



of a 100-200  $\mu$ M solution.

- Prepare the dosing solution fresh on the day of the experiment and keep it on ice, protected from light.
- · Animal Handling and Injection:
  - Anesthetize the tumor-bearing mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by toepinch reflex.
  - Place the mouse on a heated stage to maintain body temperature.
  - Administer the dosing solution via a single intravenous injection into the tail vein.

#### Protocol 2: Long-Term In Vivo Fluorescence Imaging

- Imaging System Setup:
  - Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
  - Set the excitation and emission filters appropriate for the S0456 dye (e.g., excitation ~760 nm, emission ~800 nm).
  - Calibrate the system for quantitative analysis.
- Image Acquisition:
  - Place the anesthetized mouse in the imaging chamber.
  - Acquire a white-light image for anatomical reference.
  - Acquire fluorescence images at multiple time points post-injection (e.g., 2, 6, 24, and 48 hours). For long-term studies, imaging can be continued at 24-hour intervals for several days, depending on signal persistence.
  - Optimize acquisition parameters (exposure time, binning, f/stop) to achieve a good signalto-noise ratio without saturating the detector. Keep these parameters consistent across all



time points for quantitative comparison.

- Long-Term Monitoring Considerations:
  - The fluorescence signal from OTL38 is known to be strong for up to 48 hours, with background levels decreasing significantly after 24 hours.[2][8]
  - For studies extending beyond 48 hours, be aware of potential signal decay due to probe clearance and metabolic degradation.
  - Photobleaching can occur with repeated imaging. To minimize this, limit the duration of light exposure and use consistent imaging protocols for all animals.[9][10]

#### Protocol 3: Quantitative Analysis and Ex Vivo Biodistribution

- In Vivo Image Analysis:
  - Using the analysis software of the imaging system, draw regions of interest (ROIs) around the tumor and a contralateral background area (e.g., muscle) on each image.
  - Measure the average radiant efficiency (photons/s/cm²/sr)/(μW/cm²) within each ROI.
  - Calculate the Tumor-to-Background Ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
- Ex Vivo Biodistribution (Terminal Procedure):
  - At the final imaging time point, euthanize the mouse via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
  - Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
  - Arrange the harvested tissues in a non-fluorescent dish and image them using the same IVIS settings as the in vivo acquisition.
  - Quantify the fluorescence intensity of each organ to determine the probe's biodistribution profile. This provides a more accurate measure of probe accumulation without the confounding effects of tissue depth and scattering.



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